6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde is a compound of interest in various fields of chemistry due to its structural features and potential applications in synthesis and material science. Its unique molecular framework makes it a candidate for studies involving structural, energetic, and electronic properties.
Synthesis Analysis
The synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and its derivatives involves reactions under specific conditions that facilitate the formation of this compound. For example, reactions with amidine-type compounds and hydrazine derivatives under alkaline conditions have been described to yield condensation products, showcasing the compound's reactivity and versatility in synthesis pathways (Petersen & Heitzer, 1976).
Molecular Structure Analysis
First principles Density Functional Theory (DFT) investigations provide insights into the structural, energetic, and electronic properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde. These studies reveal optimized molecular geometries, HOMO-LUMO gaps, and Molecular Electrostatic Potential (MEP), offering a deep understanding of the compound's molecular structure (Toh et al., 2016).
Chemical Reactions and Properties
This compound participates in various chemical reactions, demonstrating its reactivity and utility in synthetic chemistry. For instance, its transformations in the presence of pentacarbonyliron and HMPA have been studied, proposing mechanisms based on spectral methods and X-ray analysis (Ambartsumyan et al., 2012).
Physical Properties Analysis
Although specific studies directly detailing the physical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde are scarce, insights can be inferred from synthesis and molecular structure analyses. These include solubility, melting points, and other physical characteristics relevant to its handling and use in chemical reactions.
Chemical Properties Analysis
The chemical properties of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde, such as its electrophilic and nucleophilic reaction capabilities, acidity or basicity of functional groups, and stability under various conditions, can be deduced from its synthesis and molecular structure analyses. DFT studies offer valuable information on its electronic properties, including charge distribution and potential reactivity sites (Toh et al., 2016).
Scientific Research Applications
Electronic and Structural Properties
- Density Functional Theory (DFT) Investigation: A study conducted by Toh et al. (2016) using Density Functional Theory (DFT) examined the structural, energetic, and electronic properties of 6–Bromo–4–Oxo–4H–Chromene–3–Carbaldehyde. This research is significant for understanding the molecular structure and electronic behavior of the compound, which is crucial for various scientific applications, such as materials science and molecular engineering (Toh et al., 2016).
Synthesis and Chemical Properties
- Efficient One-Pot Synthesis: Zheng et al. (2017) developed an efficient one-pot synthesis method for functionalized chromeno[4,3-b]pyridine derivatives using 4-oxo-4H-chromene-3-carbaldehydes. This catalyst-free synthesis in an eco-friendly medium demonstrates the compound's versatility in synthesizing complex molecules, which can be crucial for pharmaceuticals and organic chemistry (Zheng et al., 2017).
Antibacterial Applications
- Antibacterial and Antifungal Activity: Toan et al. (2020) explored the antibacterial and antifungal activities of substituted 4-Formyl-2H-chromen-2-ones and their thiosemicarbazone derivatives. This research highlights the potential of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde derivatives in developing new antibacterial and antifungal agents (Toan et al., 2020).
- Synthesis of Antibacterial Compounds: Behrami and Dobroshi (2019) reported on the synthesis of compounds derived from 4-hydroxy-chromen-2-one, including 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, and their high antibacterial activity. This study contributes to the understanding of how modifications of the chromene structure can lead to potent antibacterial agents (Behrami & Dobroshi, 2019).
Optoelectronic Applications
- Photochemical Synthesis and Optical Properties: Ulyankin et al. (2021) investigated the photochemical synthesis of 4H-thieno[3,2-c]chromene derivatives and their optical properties. The study demonstrates the utility of chromene derivatives in optoelectronic applications, such as covert marking pigments and photodiodes (Ulyankin et al., 2021).
properties
IUPAC Name |
6-bromo-4-oxochromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO3/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEZXSJBHMOQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346713 | |
Record name | 6-Bromo-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
52817-12-6 | |
Record name | 6-Bromo-3-formylchromone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-formylchromone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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